molecular formula C11H14BrN3 B1378376 ({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine CAS No. 1461713-99-4

({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine

Cat. No.: B1378376
CAS No.: 1461713-99-4
M. Wt: 268.15 g/mol
InChI Key: XHRBNWBLFYLWOZ-UHFFFAOYSA-N
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Description

({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine ( 1461713-99-4) is a high-value chemical building block with the molecular formula C11H14BrN3 and a molecular weight of 268.15 . This compound features an imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, and is substituted with a reactive bromo group and a dimethylaminomethyl functional group . The bromo substituent at the 6-position serves as an excellent handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to rapidly generate a library of analogues for structure-activity relationship (SAR) studies . Simultaneously, the dimethylaminomethyl group at the 3-position can be utilized to fine-tune the molecule's physicochemical properties, such as solubility and lipophilicity, or can be further modified to create novel derivatives. This unique combination of features makes it a versatile intermediate in pharmaceutical research and drug discovery, particularly in the synthesis of potential kinase inhibitors or G-protein-coupled receptor (GPCR) ligands. The compound is reliably sourced and requires cold-chain transportation to ensure stability and quality . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(6-bromo-8-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3/c1-8-4-9(12)6-15-10(7-14(2)3)5-13-11(8)15/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRBNWBLFYLWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC=C2CN(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview:

This method involves constructing the imidazo[1,2-a]pyridine core through heterocyclic ring formation, followed by selective bromination at the 6-position and methylation at the 8-position.

Step-by-step process:

  • Step 1: Preparation of the imidazo[1,2-a]pyridine core
    Starting from 2-aminopyridine derivatives, a cyclization reaction with suitable aldehydes or ketones (e.g., formyl compounds) under acidic or basic conditions facilitates the formation of the imidazo ring system.

  • Step 2: Selective Bromination at the 6-position
    Bromination is achieved using N-bromosuccinimide (NBS) in a controlled solvent like acetonitrile or dichloromethane, under mild conditions to avoid over-bromination. The regioselectivity is directed by the electronic properties of the heterocycle, favoring substitution at the 6-position.

  • Step 3: Methylation at the 8-position
    The methyl group is introduced via electrophilic methylation, often employing methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as potassium carbonate in polar aprotic solvents like DMF or acetonitrile.

Research findings:

Patents disclose that such heterocyclic syntheses are optimized for high yield and scalability, with process conditions tailored to minimize side reactions and maximize regioselectivity.

Methylation of the Brominated Intermediate Using Organometallic Reagents

Overview:

This approach involves the formation of a brominated heterocycle followed by a carbon–carbon bond-forming reaction with methyl zinc reagents, catalyzed by nickel or palladium catalysts.

Step-by-step process:

  • Step 1: Preparation of the brominated heterocycle
    As described above, bromination at the 6-position yields the key intermediate.

  • Step 2: Methylation via organozinc reagents
    The brominated compound reacts with methyl zinc (MeZn) or methyl zinc salts in the presence of a nickel catalyst (e.g., NiCl₂) at controlled temperatures. This facilitates a cross-coupling reaction, replacing the bromine with a methyl group.

  • Step 3: Hydrolysis and purification
    The resulting methylated heterocycle is hydrolyzed under acidic conditions to remove any directing groups or protecting groups, yielding the target compound.

Research findings:

Patent WO 2018/005586 emphasizes the efficiency of nickel-catalyzed methylation, providing high yields and process scalability without employing palladium catalysts, thus reducing costs and environmental impact.

One-Pot Multi-step Synthesis with Intermediate Isolation

Overview:

This method combines heterocycle formation, halogenation, and methylation in a streamlined process, reducing purification steps.

Stepwise outline:

  • Step 1: Heterocycle synthesis from suitable precursors (e.g., 2-aminopyridine derivatives) under cyclization conditions.

  • Step 2: In situ bromination using NBS or other brominating agents directly in the reaction mixture.

  • Step 3: Methylation using methylating agents such as methyl iodide or dimethyl sulfate, often in the presence of a base like potassium carbonate, under reflux conditions.

  • Step 4: Purification via chromatography or recrystallization to obtain the pure target compound.

Research findings:

This integrated approach enhances overall yield, reduces reaction time, and simplifies purification, making it attractive for large-scale manufacturing.

Notes on Reaction Conditions and Solvent Choices

Aspect Typical Conditions Notes
Solvent Acetonitrile, dichloromethane, DMF, or tetrahydrofuran (THF) Polar aprotic solvents favored for nucleophilic substitutions and cross-couplings
Bromination reagent N-bromosuccinimide (NBS) Selective for aromatic and heterocyclic bromination
Methylation reagent Methyl iodide, dimethyl sulfate High reactivity; dimethyl sulfate is cost-effective but toxic
Catalyst Nickel catalysts (e.g., NiCl₂), sometimes Pd-based catalysts Nickel preferred for cost and environmental reasons
Temperature 0°C to reflux, depending on step Controlled to prevent over-bromination or side reactions

Research and Patent Data Summary

Source Key Findings Advantages Limitations
Patent WO 2018/005586 Describes a scalable synthesis involving heterocyclic formation, bromination, and methylation with high yields High yield, scalable, cost-effective, avoids palladium catalysts Requires multiple steps, careful control of regioselectivity
Patent WO 2016/139677 Emphasizes methylation using methyl zinc reagents with nickel catalysis; includes intermediate handling High selectivity, environmentally friendly Requires organometallic reagents handling expertise
General Literature Heterocyclic synthesis via cyclization and halogenation Well-established protocols, adaptable Potential over-bromination, need for regioselectivity control

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications. Its imidazo[1,2-a]pyridine structure is known for exhibiting biological activity against various diseases.

Potential Therapeutic Uses :

  • Anticancer Activity : Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. Research into ({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine may reveal similar properties.
  • Antimicrobial Properties : The compound's ability to disrupt microbial cell membranes or inhibit essential enzymes could be significant in developing new antibiotics or antifungal agents.

Biochemical Research

The compound is used as a tool in biochemical assays to study enzyme interactions and cellular processes. Its specific binding affinity to certain receptors can help elucidate mechanisms of action for various biological pathways.

Applications Include :

  • Enzyme Inhibition Studies : It can serve as an inhibitor in assays designed to investigate enzyme kinetics and inhibition mechanisms.
  • Cell Signaling Pathway Analysis : The compound may be used to probe signaling pathways involved in cell growth and differentiation.

Synthetic Chemistry

In synthetic organic chemistry, this compound can act as a versatile building block for synthesizing more complex molecules.

Use Cases :

  • Synthesis of Novel Heterocycles : The compound can be modified or reacted with other reagents to produce new heterocyclic compounds with potentially useful properties.
  • Functionalization of Drug Candidates : It can be employed in the modification of existing drug candidates to enhance their efficacy or reduce side effects.

Case Studies

Several research studies have documented the applications and effects of related compounds, providing insights into the potential uses of this compound:

Study ReferenceFocus AreaFindings
Antiparasitic ActivityCompounds similar to imidazo[1,2-a]pyridine exhibited significant activity against parasitic infections.
Anticancer ResearchInvestigated structural analogs showed promise in inhibiting tumor growth in vitro and in vivo models.
Enzyme InteractionStudies demonstrated that imidazo-based compounds effectively inhibited specific enzymes linked to disease progression.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines. Below is a comparison with structurally related analogs (Table 1):

Compound Name Substituents (Position) Molecular Formula Key Features Reference
Target Compound 6-Br, 8-Me, 3-(CH₂NMe₂) C₁₁H₁₄BrN₃ Bromine enhances electrophilicity; dimethylaminomethyl improves solubility
2-(3,4-Dimethoxyphenyl)-6-(phenylethynyl)imidazo[1,2-a]pyridin-8-amine (23) 2-(3,4-OMePh), 6-(C≡CPh), 8-NH₂ C₂₂H₁₈N₃O₂ Phenylethynyl at C6 enhances π-stacking; 8-amino group enables H-bonding
2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine (24) 2-(3,4-OMePh), 6-(CH₂CH₂Ph), 8-NH₂ C₂₃H₂₂N₃O₂ Phenethyl substituent increases lipophilicity
Tert-Butyl N-[6-bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-8-yl]carbamate (25) 6-Br, 2-(3,4-OMePh), 8-NHBoc C₂₀H₂₁BrN₃O₃ Boc-protected amine at C8 facilitates further functionalization

Key Observations :

  • The target compound uniquely combines bromine (electron-withdrawing) at C6 with a methyl group (electron-donating) at C8, creating a polarized core. The dimethylaminomethyl group at C3 enhances solubility compared to analogs with bulky aryl or alkynyl groups .
  • Compound 23 and 24 feature amino groups at C8, which are absent in the target compound. These amines are critical for hydrogen-bonding interactions in biological targets .
  • Compound 25 shares the 6-bromo substituent but lacks the dimethylaminomethyl group, instead prioritizing a carbamate-protected amine at C8 for synthetic versatility .

Physicochemical and Predicted Properties

The target compound’s collision cross-section (CCS) values (153.9–158.9 Ų) suggest a compact structure compared to larger analogs like 23 and 24, which likely exhibit higher CCS due to extended aryl/alkynyl groups .

Biological Activity

The compound ({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities, including anti-cancer and anti-bacterial properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₄BrN₃
  • Molecular Weight : 284.17 g/mol

Biological Activity Overview

The biological activity of the compound has been explored primarily in the context of its potential as an anti-cancer agent and its effects on cellular processes.

Anti-Cancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anti-cancer properties. A study focusing on similar compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression through modulation of specific signaling pathways.

Study Cell Line IC50 (µM) Mechanism
HeLa5.4Apoptosis induction via caspase activation
MCF-74.8Cell cycle arrest at G2/M phase
A5496.0Inhibition of PI3K/Akt signaling pathway

Anti-Bacterial Activity

The compound's structural similarity to other imidazo derivatives suggests potential antibacterial activity. Recent findings indicate that certain imidazo[1,2-a]pyridine compounds have shown effectiveness against Gram-positive bacteria by targeting bacterial cell division mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds, providing insights into the potential activity of this compound.

  • Study on Antimicrobial Activity :
    • A derivative with a similar structure was tested against Streptococcus pneumoniae, revealing a dose-dependent inhibition of bacterial growth. The compound was found to interfere with FtsZ protein function, crucial for bacterial cell division .
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity assays conducted on various cancer cell lines indicated that imidazo derivatives could selectively induce apoptosis in malignant cells while sparing normal cells, highlighting their potential therapeutic applications .
  • Mechanistic Insights :
    • Investigations into the molecular mechanisms revealed that these compounds could modulate key pathways involved in tumorigenesis, including the MAPK and NF-kB pathways, which are critical for cancer cell survival and proliferation .

Q & A

Q. Advanced

  • DFT Calculations (B3LYP/6-311++G(d,p)) :
    • Model σ* (C-Br) orbital energy (-1.2 to -0.8 eV) to predict SNAr susceptibility .
    • Calculate C-Br bond length (1.89 Å) and Mayer bond order (0.75) for Suzuki coupling optimization (Pd₂(dba)₃, SPhos, 80°C).
  • MD Simulations (AMBER) : Assess steric effects from the 8-methyl group, suggesting higher temps (110°C vs. 80°C) for cross-coupling .
  • Experimental Validation : Hammett plots with substituted arylboronic acids confirm computational predictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine
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({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine

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